molecular formula C11H26N4O10P2 B10854186 Zoledronate D,L-lysine monohydrate CAS No. 1323976-37-9

Zoledronate D,L-lysine monohydrate

Cat. No.: B10854186
CAS No.: 1323976-37-9
M. Wt: 436.29 g/mol
InChI Key: MLPSARXCSRWMAC-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Zoledronate D,L-Lysine Monohydrate undergoes various chemical reactions, including:

Scientific Research Applications

Zoledronate D,L-Lysine Monohydrate has a wide range of scientific research applications:

Mechanism of Action

Zoledronate D,L-Lysine Monohydrate exerts its effects by inhibiting the activity of osteoclasts, which are cells responsible for bone resorption. The compound binds to hydroxyapatite in the bone matrix, and when osteoclasts attempt to resorb the bone, they take up the compound. This leads to the inhibition of the mevalonate pathway, which is essential for osteoclast function and survival . The molecular targets involved include farnesyl pyrophosphate synthase, an enzyme in the mevalonate pathway .

Comparison with Similar Compounds

Zoledronate D,L-Lysine Monohydrate is similar to other bisphosphonates such as ibandronic acid, minodronic acid, and risedronic acid. it is unique in its high potency and long duration of action, which allows for less frequent dosing compared to other bisphosphonates . Similar compounds include:

Properties

CAS No.

1323976-37-9

Molecular Formula

C11H26N4O10P2

Molecular Weight

436.29 g/mol

IUPAC Name

2,6-diaminohexanoic acid;(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;hydrate

InChI

InChI=1S/C6H14N2O2.C5H10N2O7P2.H2O/c7-4-2-1-3-5(8)6(9)10;8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;/h5H,1-4,7-8H2,(H,9,10);1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);1H2

InChI Key

MLPSARXCSRWMAC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.C(CCN)CC(C(=O)O)N.O

Origin of Product

United States

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